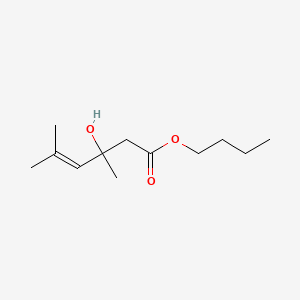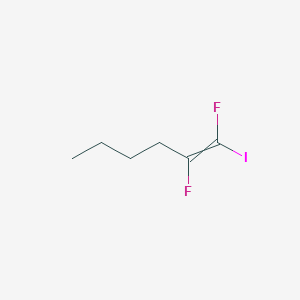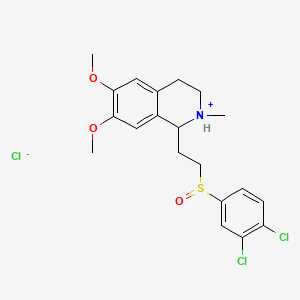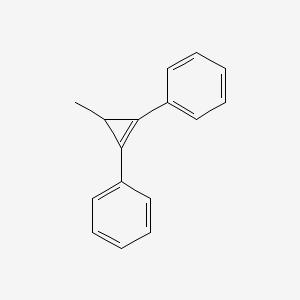
1,2-Diphenyl-3-methylcyclopropene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Diphenyl-3-methylcyclopropene is an organic compound with the molecular formula C16H14. It is a cyclopropene derivative characterized by the presence of two phenyl groups and a methyl group attached to the cyclopropene ring. This compound is of interest due to its unique structural features and reactivity, making it a valuable subject in organic chemistry research .
Métodos De Preparación
The synthesis of 1,2-Diphenyl-3-methylcyclopropene typically involves the reaction of phenylchlorodiazirine with acetylenes, producing cyclopropenyl chlorides. These chlorides can be converted to the corresponding biscyclopropenyl ethers upon treatment with aqueous alcohol . One specific method involves the use of benzamidine hydrochloride, sodium chloride, hexane, and dimethyl sulfoxide, followed by the addition of sodium hypochlorite solution . The reaction mixture is then processed to yield the desired cyclopropene derivative.
Análisis De Reacciones Químicas
1,2-Diphenyl-3-methylcyclopropene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one or more of its hydrogen atoms are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride.
Aplicaciones Científicas De Investigación
1,2-Diphenyl-3-methylcyclopropene has several applications in scientific research:
Biology: Its derivatives are explored for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential therapeutic applications, particularly in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1,2-Diphenyl-3-methylcyclopropene involves its interaction with molecular targets through its cyclopropene ring. This interaction can lead to the formation of reactive intermediates, which then participate in various chemical reactions. The specific pathways and molecular targets depend on the context of its application, such as in synthetic chemistry or biological systems .
Comparación Con Compuestos Similares
1,2-Diphenyl-3-methylcyclopropene can be compared with other cyclopropene derivatives, such as:
1,2-Diphenylcyclopropene: Lacks the methyl group, leading to different reactivity and applications.
3-Methyl-1,2-diphenylcyclopropene: Similar structure but with variations in the position of the methyl group, affecting its chemical behavior.
1,2-Diphenyl-3,3-dimethylcyclopropene: Contains an additional methyl group, resulting in distinct properties and uses.
Propiedades
Número CAS |
51425-87-7 |
|---|---|
Fórmula molecular |
C16H14 |
Peso molecular |
206.28 g/mol |
Nombre IUPAC |
(3-methyl-2-phenylcyclopropen-1-yl)benzene |
InChI |
InChI=1S/C16H14/c1-12-15(13-8-4-2-5-9-13)16(12)14-10-6-3-7-11-14/h2-12H,1H3 |
Clave InChI |
LQDUGRBUJLDSTP-UHFFFAOYSA-N |
SMILES canónico |
CC1C(=C1C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(4-chlorophenyl)methylideneamino]-5-phenyltriazole-4-carboxamide](/img/structure/B15344783.png)
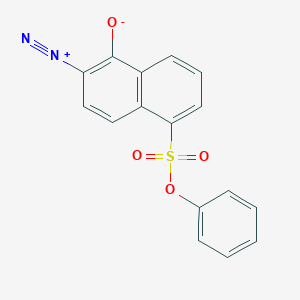
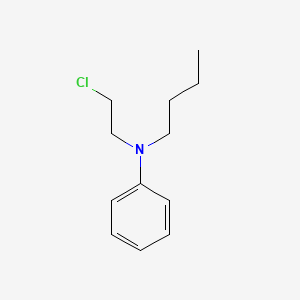

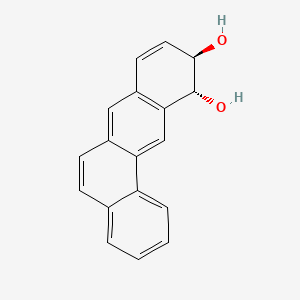
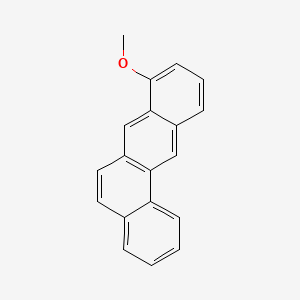
![1-(2,2,2-Trifluoroethyl)-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1h-pyrazolo[4,3-c]pyridine](/img/structure/B15344816.png)
